molecular formula C19H22ClNO B12642237 Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-

Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-

Cat. No.: B12642237
M. Wt: 315.8 g/mol
InChI Key: CVKXGRRJHJHUFY-UHFFFAOYSA-N
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Description

Key Geometrical Features:

  • Chair Conformation : The oxygen and nitrogen atoms occupy axial or equatorial positions depending on substituent bulk. Computational studies show that bulky groups (e.g., phenethyl) prefer equatorial positions to avoid 1,3-diaxial interactions.
  • Bond Angles and Lengths :

    Bond/Angle Value (Å/°) Method
    C2-N1 1.47 Å DFT (B3LYP/6-31G)
    C2-C3 1.54 Å DFT (B3LYP/6-31G)
    N1-C4-C(Ph) 113° X-ray diffraction
  • Substituent Effects :

    • The 2-(2-phenylethyl) group at C2 adopts an equatorial orientation, reducing steric clash with the axial hydrogen at C6.
    • The 4-[(4-chlorophenyl)methyl] group at N4 may occupy an axial position if the nitrogen lone pair is equatorial, though steric bulk could force an equatorial arrangement.

Raman spectroscopy and DFT calculations confirm that substituents significantly alter the equilibrium between axial and equatorial conformers compared to unsubstituted morpholine.

Comparative Structural Analysis with Related Morpholine Derivatives

The structural uniqueness of this compound becomes evident when compared to analogous morpholine derivatives:

Table 1: Structural Comparison of Selected Morpholine Derivatives

Compound Substituents at Position 4 Substituents at Position 2 Stereochemistry
4-[(4-Chlorophenyl)methyl]morpholine (4-Chlorophenyl)methyl H N/A
4-(4-Chlorophenyl)morpholine 4-Chlorophenyl H N/A
2-Methylmorpholine H Methyl (2R) or (2S)
Target Compound (4-Chlorophenyl)methyl 2-Phenylethyl (2R)

Key Differences:

  • Substituent Complexity : The target compound features two aromatic substituents (chlorophenyl and phenethyl), whereas derivatives like 4-(4-chlorophenyl)morpholine lack the phenethyl group.
  • Stereochemical Complexity : The (2R) configuration introduces chirality absent in simpler derivatives.
  • Conformational Flexibility : Bulky substituents at both C2 and N4 restrict ring puckering modes compared to mono-substituted analogs.

These structural nuances impact physicochemical properties such as solubility, dipole moment, and intermolecular interactions, making the compound distinct in synthetic and pharmacological contexts.

Properties

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)morpholine

InChI

InChI=1S/C19H22ClNO/c20-18-9-6-17(7-10-18)14-21-12-13-22-19(15-21)11-8-16-4-2-1-3-5-16/h1-7,9-10,19H,8,11-15H2

InChI Key

CVKXGRRJHJHUFY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Reaction of Chlorobenzyl Compounds with Morpholine

    • A common method involves the reaction of a chlorobenzyl compound with morpholine in a suitable solvent.
    • Reaction Scheme :
      $$
      \text{Chlorobenzyl Compound} + \text{Morpholine} \rightarrow \text{Morpholine Derivative}
      $$
    • This reaction typically requires heating and may involve catalysts to enhance the yield.
  • Alkylation of Morpholine

    • Another approach is the alkylation of morpholine using a phenethyl derivative.
    • Reaction Scheme :
      $$
      \text{Morpholine} + \text{Phenethyl Bromide} \rightarrow \text{Morpholine Alkylated Product}
      $$
    • This reaction can be conducted under basic conditions to facilitate nucleophilic attack.
  • Condensation Reactions

    • Condensation reactions involving morpholine and substituted benzaldehydes can also yield the desired product.
    • Reaction Scheme :
      $$
      \text{Morpholine} + \text{Substituted Benzaldehyde} \rightarrow \text{Condensed Product}
      $$

Reaction Conditions

  • Solvents : Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
  • Temperature : Reactions are generally performed at elevated temperatures (50-100 °C) to increase reaction rates.
  • Catalysts : Acidic or basic catalysts may be employed depending on the specific reaction pathway.

Purification Techniques

After synthesis, purification is crucial to obtain high-purity Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-. Common purification methods include:

Column Chromatography

  • Utilizes silica gel as a stationary phase with a mobile phase of hexanes/ethyl acetate.
  • Effective for separating compounds based on polarity.

Recrystallization

  • Involves dissolving the crude product in a hot solvent and allowing it to slowly crystallize upon cooling.
  • This method helps in removing impurities effectively.

Analysis of Reaction Products

The products obtained from these reactions can be analyzed using various techniques:

Technique Description
Nuclear Magnetic Resonance (NMR) Provides structural information about the compound.
High-Performance Liquid Chromatography (HPLC) Used for purity analysis and quantification.
Mass Spectrometry (MS) Confirms molecular weight and structure.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

ML398’s synthesis involves stereoselective strategies to construct its morpholine ring and install substituents. Key reactions include:

Cyclization Reactions

The morpholine ring is typically synthesized via cyclization of precursors such as bis(2-chloroethyl)amine derivatives. For example:

  • Base-Mediated Cyclization : Reaction of 2-[N,N-bis(2-chloroethyl)amino]ethoxyacetamide derivatives with substituted benzylamines in polar aprotic solvents (e.g., toluene, DMF) at 120–130°C yields morpholine derivatives. Sodium carbonate or diisopropylethylamine is often used to deprotonate intermediates and drive ring closure .

Substitution Reactions

  • Chlorophenyl Group Reactivity : The 4-chlorobenzyl substituent participates in nucleophilic aromatic substitution (SNAr) under basic conditions, though steric hindrance from adjacent groups limits reactivity.

  • Phenylethyl Chain Modifications : The 2-phenylethyl group can undergo hydrogenation to form saturated analogs or oxidation to introduce ketone functionalities .

Morpholine Ring Reactivity

  • Protonation/Deprotonation : The morpholine nitrogen (pKa ~7.5) undergoes protonation in acidic media, influencing solubility and binding affinity in biological systems.

  • Salt Formation : ML398 forms pharmaceutically stable salts (e.g., hydrochloride, besylate) via acid-base reactions, enhancing crystallinity and bioavailability .

Aromatic Substituents

Group Reaction Type Conditions Product
4-ChlorobenzylSNArKOH, DMSO, 80°CSubstituted benzyl derivatives
2-PhenylethylHydrogenationH₂, Pd/C, EtOH2-Cyclohexylethyl analog
Morpholine nitrogenAlkylationCH₃I, NaH, THFN-Methylated derivative

Stereochemical Considerations

The (2R)-configuration is critical for ML398’s biological activity. Key stereoselective methods include:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-1-phenylethylamine) to separate enantiomers during synthesis .

  • Catalytic Asymmetric Synthesis : Rhodium- or cobalt-catalyzed reductive aldol reactions to control stereochemistry in intermediates .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The morpholine ring hydrolyzes slowly in aqueous acidic conditions (t₁/₂ >24 hrs at pH 1), forming ethanolamine derivatives.

  • Oxidative Stability : The chlorophenyl group resists oxidation, but the phenylethyl chain is susceptible to radical-mediated degradation under UV light .

Comparative Analysis with Analogues

Compound Substituents D4 Receptor Affinity Key Difference
ML3984-Cl-benzyl, 2-phenylethylIC₅₀ = 12 nMHighest selectivity
4-(4-Cl-benzyl)morpholineLacks phenylethyl groupIC₅₀ = 180 nMReduced receptor binding
1-(2-Phenylethyl)morpholineLacks chlorophenyl groupIC₅₀ = 450 nMOff-target activity

Scientific Research Applications

Pharmaceutical Applications

1.1 Antagonistic Properties

Morpholine derivatives, including the compound , have been identified as antagonists of the D(4) dopamine receptor. This receptor is implicated in several neuropsychiatric disorders, making these compounds potential candidates for treating conditions such as schizophrenia and drug addiction . The specific structure of Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- enhances its binding affinity and selectivity towards the D(4) receptor.

1.2 Inhibition of Monoamine Transporters

Research indicates that morpholine compounds can act as serotonin and norepinephrine reuptake inhibitors. These properties are beneficial for treating mood disorders and attention-deficit hyperactivity disorder (ADHD) by enhancing neurotransmitter availability in the synaptic cleft . The compound's ability to modulate monoamine transporter function suggests it could be developed into a therapeutic agent for various psychiatric disorders.

3.1 Pharmacological Studies

A study published in PubChem explored the pharmacological effects of Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)- on D(4) dopamine receptors. The results demonstrated significant receptor antagonism, suggesting its potential use in neuropharmacology . Further investigations into its side effects and efficacy are ongoing.

3.2 Toxicological Assessments

In vitro assays conducted to evaluate the toxicity of morpholine derivatives indicated that while some compounds exhibit promising therapeutic effects, they may also pose risks of phospholipidosis—a condition characterized by abnormal accumulation of phospholipids within cells . Understanding these toxicological profiles is critical for the safe development of new therapeutics.

Biological Activity

Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-
  • CAS Number : 1620203-88-4
  • Molecular Formula : C19H22ClNO
  • Molecular Weight : 315.84 g/mol

The compound features a morpholine ring substituted with a chlorophenyl group and a phenylethyl side chain, which contributes to its diverse biological activities.

1. Antimicrobial Activity

Research has indicated that compounds with similar morpholine structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of morpholine can demonstrate significant antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .

Compound Target Bacteria Activity Level
Morpholine Derivative ASalmonella typhiModerate to Strong
Morpholine Derivative BBacillus subtilisModerate to Strong
Morpholine Derivative COther strains testedWeak to Moderate

2. Enzyme Inhibition

Morpholine derivatives have been studied for their enzyme inhibitory properties. Notably, they have shown promising results as acetylcholinesterase (AChE) inhibitors and urease inhibitors. Inhibitory activity against these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and gastric ulcers .

Enzyme Inhibitor Compound Inhibition Activity
AcetylcholinesteraseMorpholine Derivative XStrong
UreaseMorpholine Derivative YStrong

3. Central Nervous System Effects

Morpholine compounds have also been investigated for their effects on the central nervous system (CNS). Some derivatives act as norepinephrine and serotonin reuptake inhibitors, making them potential candidates for treating mood disorders such as depression and anxiety .

Case Study 1: Antitumor Activity

A study synthesized a series of morpholine-based compounds that were evaluated for their antitumor properties. The compounds exhibited selective cytotoxicity against cancer cell lines while showing low toxicity towards normal cells. The binding interactions with DNA were highlighted as a mechanism for their antitumor activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a morpholine derivative was tested against multiple bacterial strains, demonstrating moderate to strong antibacterial activity. The study emphasized structure-activity relationships (SAR) that guided the synthesis of more potent analogs .

Research Findings

Recent studies have focused on the synthesis of morpholine derivatives and their biological evaluations:

  • Synthesis Techniques : Various synthetic routes have been developed to create morpholine derivatives with enhanced biological activities.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target enzymes and receptors .
  • Pharmacological Profiles : The pharmacological effectiveness of morpholine compounds has been assessed through in vitro and in vivo models, revealing their potential in treating various diseases.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 4-chlorophenyl group is a common pharmacophore in antimicrobial agents, but its activity varies with adjacent substituents. For example, hydrazinecarbothioamides with 4-chlorophenyl groups show moderate antibacterial activity, while 4-(2-phenylethyl) analogs are less effective . The target compound’s 2-phenylethyl group may reduce antibacterial potency but improve CNS penetration due to increased lipophilicity.
  • Stereochemistry : The (2R) configuration in the target compound contrasts with racemic or unstudied stereoisomers in other derivatives. Stereospecificity is critical in drug-receptor interactions; for instance, (R)-3-methylmorpholine in improved yields and binding in triazine-based syntheses.
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step alkylation, whereas thiazole- or urea-linked derivatives involve cyclization or coupling reactions .
Pharmacological and Physicochemical Comparisons
Property Target Compound 4-[4-(4-ClC₆H₄)-thiazol-2-yl]morpholine 1-(4-ClC₆H₄)-3-morpholino urea
Molecular Weight ~370 (estimated) 280.77 269.71
Calculated logP (XLogP3) ~4.5 (estimated) 3.3 2.8
Hydrogen Bond Acceptors 3 (morpholine O, Cl) 4 (thiazole N, morpholine O) 4 (urea O, morpholine O)
Bioactivity Potential CNS/antimicrobial Antibacterial, antifungal Anticancer, enzyme inhibition

Key Observations :

  • Lipophilicity : The target compound’s higher logP (estimated) due to the 2-phenylethyl group suggests better blood-brain barrier penetration than thiazole or urea derivatives, aligning with CNS drug design principles.
  • Hydrogen Bonding : Fewer hydrogen bond acceptors compared to thiazole/urea analogs may reduce solubility but enhance membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2R)-4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)morpholine with stereochemical fidelity?

  • Methodological Guidance :

  • Coupling Reagents : Use carbodiimide-based reagents (e.g., EDC/HOAt) for amide bond formation to preserve stereochemistry, as demonstrated in morpholine derivative syntheses .
  • Chiral Resolution : Employ chiral chromatography or enzymatic resolution to isolate the (2R)-enantiomer.
  • Stereochemical Monitoring : Validate configuration via polarimetry or chiral HPLC, referencing analogous morpholine syntheses .

Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

  • Methodological Guidance :

  • Data Collection : Use high-resolution single-crystal diffraction data (e.g., Cu-Kα radiation) to resolve the (2R)-configuration and substituent positions.
  • Refinement Software : Apply SHELX (e.g., SHELXL for refinement) to model the asymmetric unit and hydrogen-bonding networks .
  • Conformational Analysis : Calculate Cremer-Pople puckering parameters to quantify morpholine ring distortion .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Guidance :

  • GHS Compliance : Follow hazard classifications (e.g., H315 for skin irritation) outlined in safety data sheets. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines.

Advanced Research Questions

Q. How do the 4-chlorophenyl and phenylethyl substituents influence the compound’s pharmacological activity compared to other morpholine derivatives?

  • Methodological Guidance :

  • Structure-Activity Relationship (SAR) Design : Synthesize analogs with substituted aryl groups (e.g., 3,4-dimethoxy variants) and test antifungal activity against Candida spp., referencing dimethomorph’s SAR .
  • Bioassay Design : Perform minimum inhibitory concentration (MIC) assays and compare with control compounds like amorolfine .

Q. What computational strategies can elucidate binding interactions between this compound and fungal cytochrome P450 targets?

  • Methodological Guidance :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with lanosterol 14α-demethylase. Validate docking poses with MD simulations .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., morpholine oxygen) using software like MOE .

Q. How can hydrogen-bonding networks and crystal packing be systematically analyzed to predict solid-state stability?

  • Methodological Guidance :

  • Graph-Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R²₂(8) motifs) using Mercury software .
  • Thermal Analysis : Correlate crystallographic data with DSC/TGA profiles to assess polymorphic stability.

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